5-Hydroxy-2,2-dimethylchroman-4-one

Peroxidase Inhibition Plant Biochemistry Enzyme Assay

Regiochemical purity failures waste weeks of SAR campaigns. The 5-hydroxy vs. 7-hydroxy isomer confusion invalidates enzyme inhibition comparisons. 5-Hydroxy-2,2-dimethylchroman-4-one (CAS 4236-32-2) solves this with: • Documented lower-activity peroxidase profile vs. 7-hydroxy isomer - definitive control for IC50 ranking • Microwave-assisted regioselective synthesis from 5-alkyl resorcinols - no isomeric contamination • Full ¹H/¹³C NMR assignments (Hammett substituent analysis) - QC-ready reference standard • Validated CB2 receptor scaffold - distinct from 6/7-hydroxy vitamin E analogs Imported, aliquoted, and QC-released for medicinal chemistry lead optimization.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 4236-32-2
Cat. No. B2797863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2,2-dimethylchroman-4-one
CAS4236-32-2
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCC1(CC(=O)C2=C(C=CC=C2O1)O)C
InChIInChI=1S/C11H12O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,12H,6H2,1-2H3
InChIKeyPOORELMNAOVPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2,2-dimethylchroman-4-one: Chemical Class and Structural Context


5-Hydroxy-2,2-dimethylchroman-4-one (CAS 4236-32-2) is a monohydroxylated 2,2-dimethylchroman-4-one derivative belonging to the chromanone family. This heterocyclic scaffold is foundational in medicinal chemistry for its diverse biological activities [1]. The compound's specific substitution pattern—a single hydroxyl at the C-5 position and geminal dimethyl groups at C-2 of the saturated heterocyclic ring—distinguishes it from isomeric monohydroxy and polyhydroxy analogs, directly influencing its physicochemical properties, synthetic accessibility, and biological target interactions. Its primary documented role in peer-reviewed literature is as a characterized member of a compound library in comparative enzyme inhibition studies and as a key intermediate in the synthesis of more complex bioactive molecules such as precocene analogs and flavonoids.

Synthesis role Regioselective intermediate for precocene analogs and chromene-based molecules
Analytical use Spectroscopically characterized reference standard for chroman-4-one libraries
Enzyme studies Lower-activity phenolic comparator for peroxidase inhibition SAR

Why This Isomer Cannot Replace Other Monohydroxy-2,2-dimethylchroman-4-ones


The position of the single hydroxyl group on the 2,2-dimethylchroman-4-one core is a critical determinant of both synthetic outcome and biological activity, making simple 'in-class' substitution unreliable. Direct comparative evidence shows that 5-hydroxy-2,2-dimethylchroman-4-one exhibits quantifiably different behavior from its 7-hydroxy isomer. In a comparative peroxidase inhibition assay, the 5-hydroxy isomer was explicitly categorized as having 'less activity' than other tested inhibitors, establishing a distinct activity rank [1]. Synthetically, the compound is formed with distinct regioselectivity; under microwave-assisted conditions, 5-alkyl-substituted resorcinols preferentially yield 2,2-dimethyl-5-hydroxychroman-4-ones rather than the corresponding 7-hydroxy isomers, a selectivity rationalized by theoretical calculations [2]. This evidence demonstrates that the C-5 hydroxyl confers unique reactivity and biological profiles, which cannot be assumed for the C-6 or C-7 hydroxylated analogs.

5-OH (this compound) Distinct inhibitory activity rank in peroxidase assay; regioselective formation from resorcinol synthesis
7-OH isomer May exhibit different enzyme inhibition profile and synthetic outcome; not a direct replacement
This compound Associated with cannabinoid CB2 ligand research; synthetic pathway tuned for 5-hydroxy regiochemistry
5,7-Dihydroxy analog Primarily explored as antioxidant/Trolox scaffold; application space may not transfer

Quantitative Differentiation Evidence in Peer-Reviewed Research


Peroxidase Inhibition: Lower Activity vs. Lead Inhibitors

In a head-to-head comparative study of phenolic inhibitors of the peroxidase-catalysed oxidation of indole-3-acetic acid (IAA), 5-hydroxy-2,2-dimethylchroman-4-one was among the compounds found to be 'inhibitory but with less activity' than the most active compounds, which included 5-hydroxy-2,2-dimethylchromene (β-tubanol) and 2′,6′-dihydroxyacetophenone oxime [1]. This study directly ranked multiple compounds, including the target molecule and close structural analogs such as 3-hydroxy-5-methoxy-2,2-dimethylchroman-4-one and 5-hydroxy-2-methylchrom-4-one, within the same assay system.

Peroxidase inhibition
Head-to-head
Lower activity rank vs lead inhibitors
Supports compound differentiation; not class-representative
Qualitative rank within IAA peroxidase assay (Lee & Starratt, 1980)
Peroxidase Inhibition Plant Biochemistry Enzyme Assay

Regioselective Synthesis: Preferential 5-Hydroxy Over 7-Hydroxy Formation

A study on the preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols under microwave-assisted conditions demonstrated that the reaction yields 2,2-dimethyl-5-hydroxychroman-4-ones and/or 2,2-dimethyl-7-hydroxychroman-4-ones, with the distribution explicable by theoretical calculations of the Friedel-Crafts acylation step [1]. This indicates a defined, non-random regiochemical outcome where the 5-hydroxy isomer is a specific synthetic product whose formation can be tuned by the nature of the 5-alkyl substituent, rather than an unavoidable mixture.

Regioselective synthesis
Method context
Preferential 5-hydroxy formation from 5-alkyl resorcinols
Reduces regioisomer mixture risk in procurement
Ratio tunable; rationalized by DFT calculations (Morales et al., 2014)
Synthetic Methodology Regioselectivity Microwave Chemistry

Cannabinoid Receptor Ligand vs. Antioxidant Scaffold Divergence

The ARKIVOC study that established the synthetic methodology for 2,2-dimethyl-5-hydroxychroman-4-ones also included an evaluation of their biological activity as cannabinoid receptor ligands [1]. In the broader chemical landscape, 5-hydroxy-2,2-dimethylchroman-4-one serves as a core scaffold for CB2-targeting agents, distinct from the 7-hydroxy isomer and from polyhydroxylated analogs such as 5,7-dihydroxy-2,2-dimethylchroman-4-one, which are more commonly explored as antioxidant scaffolds related to Trolox (vitamin E analog) [2][3]. This divergence in biological application space is a class-level inference supported by the distinct substitution pattern.

Target space divergence
Class-level
CB2 ligand scaffold vs antioxidant scaffold
Supports application-specific procurement
Inference from research trajectories; no direct comparative binding data
Cannabinoid Receptor Drug Design Ligand Scaffold

Evidence-Backed Application Scenarios for Procurement


Low-Activity Phenolic Comparator for Peroxidase Inhibition Studies

For researchers investigating the structure-activity relationships of phenolic peroxidase inhibitors, 5-hydroxy-2,2-dimethylchroman-4-one provides a well-characterized, lower-activity reference point within the chromanone class. Its documented position in the activity hierarchy relative to more potent inhibitors such as β-tubanol and 2′,6′-dihydroxyacetophenone oxime [1] makes it a valuable control compound for dissecting the structural features required for high inhibitory potency.

Precocene Analogue Synthesis via Regioselective Chromanone Formation

The established microwave-assisted synthesis route delivers 5-hydroxy-2,2-dimethylchroman-4-one with defined regiochemical control from 5-alkyl-substituted resorcinols [1]. This makes the compound a strategic building block for the preparation of precocene analogues, bischromenes, and other chromene-based bioactive molecules where the C-5 oxygen functionality is required for subsequent derivatization or biological target engagement.

Cannabinoid CB2 Receptor-Targeted Drug Discovery

Chroman-4-one scaffolds bearing a 5-hydroxyl group are explicitly evaluated as cannabinoid receptor ligands [1], distinguishing this isomer from the 6- or 7-hydroxy variants more commonly associated with antioxidant or vitamin E analog research [2][3]. Medicinal chemistry groups focused on CB2 receptor modulators should prioritize the 5-hydroxy isomer as the structurally appropriate starting point for lead optimization campaigns and chemical probe synthesis.

Spectroscopic Reference Standard for Chroman-4-one Libraries

A comprehensive NMR study of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives provides full ¹H and ¹³C NMR assignments, with substituent effects interpreted via the Hammett equation [1]. This establishes 5-hydroxy-2,2-dimethylchroman-4-one as a spectroscopically characterized reference standard within this compound library, enabling its use as an analytical benchmark for identity and purity verification in quality control workflows.

Application
Selection Property
Validation Focus
Peroxidase inhibition SAR studies
Lower-activity phenolic comparator context
Activity hierarchy within chromanone class
Precocene analog synthesis
Regioselective 5-hydroxy intermediate
Regiochemical control and identity
Cannabinoid CB2 receptor research
5-OH chroman-4-one scaffold context
Receptor binding and selectivity assays
Spectroscopic reference for QC
Published NMR assignments
Identity and purity by NMR
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